
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate is a diazonium compound characterized by the presence of a diazonium group attached to an ethenolate structure with a phenoxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. One common method is the reaction of 4-phenoxyaniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, under cold conditions. The reaction proceeds as follows:
- Dissolve 4-phenoxyaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Add a solution of sodium nitrite dropwise while maintaining the temperature.
- Stir the reaction mixture for a specified time to complete the diazotization.
The resulting diazonium salt can be isolated and purified for further use.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are used under mild conditions.
Coupling: Phenols or aromatic amines in alkaline conditions are common.
Reduction: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution: Halogenated, hydroxylated, or cyanated derivatives.
Coupling: Azo dyes and pigments.
Reduction: Corresponding amines.
科学的研究の応用
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Analytical Chemistry: Utilized in the development of analytical reagents and sensors.
作用機序
The mechanism of action of 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as coupling with nucleophiles or reduction to amines.
類似化合物との比較
Similar Compounds
- 2-Diazonio-1-(4-methylphenyl)ethen-1-olate
- 2-Diazonio-1-(4-nitrophenoxy)ethen-1-olate
- 2-Diazonio-1-(4-chlorophenyl)ethen-1-olate
Uniqueness
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
92060-53-2 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
2-diazo-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H10N2O2/c15-16-10-14(17)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H |
InChIキー |
KSHJREIYDHSSIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


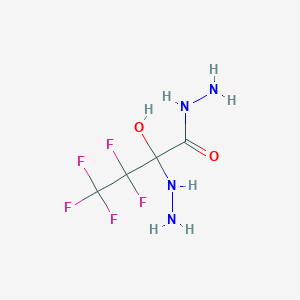
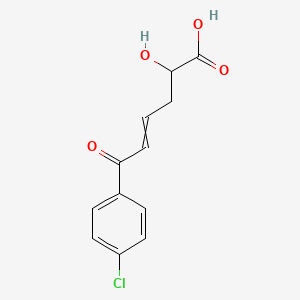
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)

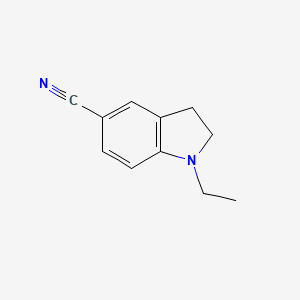
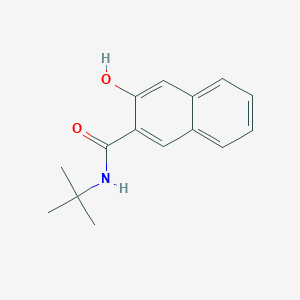
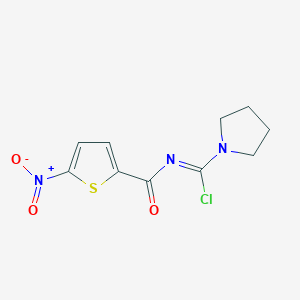
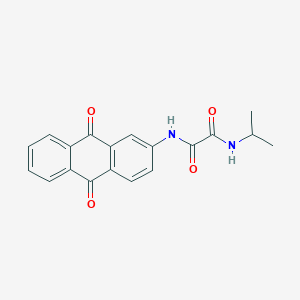

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


